2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
The compound “2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals . It also has a furan ring, a five-membered aromatic ring with an oxygen atom, and a pyrazole ring, a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, furan, and pyrazole rings. The bromine atom on the benzene ring would be a significant feature, as halogens are often involved in molecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, as well as the electron-donating and -withdrawing properties of the other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could enhance its solubility in polar solvents .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide and its derivatives demonstrate significant intermolecular interactions, which are crucial for understanding their potential applications in scientific research. These compounds, including antipyrine-like derivatives, have been synthesized and characterized through X-ray structure, Hirshfeld surface analysis, and DFT calculations. The analysis reveals that the crystal packing of these compounds is stabilized mainly by a combination of N–H⋯O and C–H⋯O hydrogen bonds, in addition to C–H⋯π and lone pair⋯π contacts. These interactions are energetically relevant and contribute to the stabilization of molecular assemblies, highlighting the compounds' potential for further research in molecular design and drug development (Saeed et al., 2020).
Synthesis and Reactivity in Heterocyclic Chemistry
The synthesis and reactivity of compounds related to 2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide have been explored extensively, demonstrating their versatility in creating novel heterocyclic structures. These studies provide a foundation for developing new compounds with potential applications in medicinal chemistry and drug discovery. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to create 2-(furan-2-yl)benzo[e][1,3]benzothiazole derivatives open avenues for generating compounds with unique biological activities (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of derivatives similar to 2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide have been investigated, showcasing their potential as therapeutic agents. Studies reveal that certain derivatives exhibit significant activity against various microorganisms and cancer cell lines, suggesting their potential for developing new antimicrobial and anticancer therapies (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-17(16-8-5-11-24-16)13(2)22(21-12)10-9-20-18(23)14-6-3-4-7-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFXGTQQTRZCPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide |
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